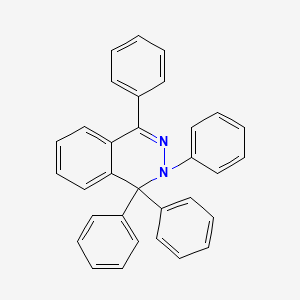
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine is a chemical compound known for its unique structure and properties. It belongs to the class of phthalazine derivatives, which have been studied for their various biological and chemical applications. This compound is characterized by the presence of four phenyl groups attached to a dihydrophthalazine core, making it a subject of interest in synthetic organic chemistry.
Méthodes De Préparation
The synthesis of 1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine typically involves the reaction of hydrazine derivatives with tetraphenylcyclopentadienone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalazine-1,4-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings. Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Condensation: This compound can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted phthalazine derivatives and other heterocyclic compounds.
Applications De Recherche Scientifique
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Phthalazine derivatives, including this compound, have shown potential as anticonvulsant agents.
Medicine: Research has indicated that phthalazine derivatives may have antihypertensive, antineoplastic, and antimicrobial properties.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine involves its interaction with specific molecular targets. As a non-competitive AMPA receptor antagonist, it binds to the transducer domains of the receptor, inhibiting channel gating and reducing excitatory neurotransmission. This action is crucial in preventing the spread of seizures in epilepsy . The compound’s effects on other molecular pathways are still under investigation, but its ability to modulate receptor activity is a key aspect of its pharmacological profile.
Comparaison Avec Des Composés Similaires
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine can be compared with other phthalazine derivatives such as:
Phthalazine-1,4-dione: Known for its anticonvulsant activity, this compound shares a similar core structure but differs in its oxidation state and functional groups.
1,2,3,4-Tetraphenylnaphthalene: This compound is used in photochemical studies and has a different core structure but similar phenyl substitutions.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: Used in the fabrication of blue-emitting devices, it shares the tetraphenyl substitution pattern but has a cyclopentadiene core.
The uniqueness of this compound lies in its specific dihydrophthalazine core, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
62761-83-5 |
|---|---|
Formule moléculaire |
C32H24N2 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
1,1,2,4-tetraphenylphthalazine |
InChI |
InChI=1S/C32H24N2/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26,27-19-9-3-10-20-27)34(33-31)28-21-11-4-12-22-28/h1-24H |
Clé InChI |
TVGBSEMGVPBPLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


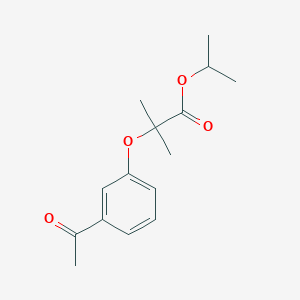
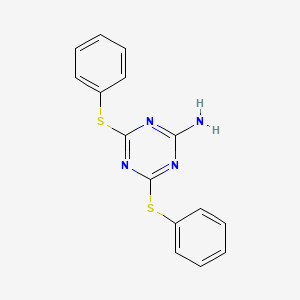
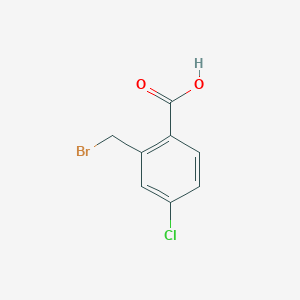

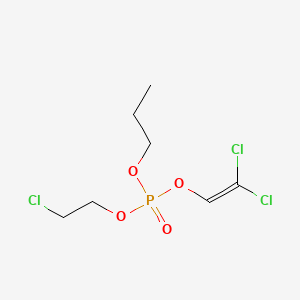
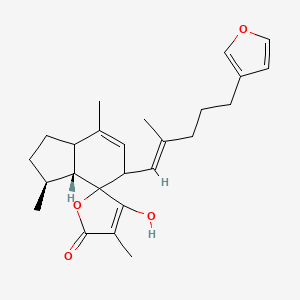
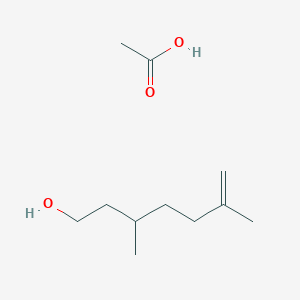


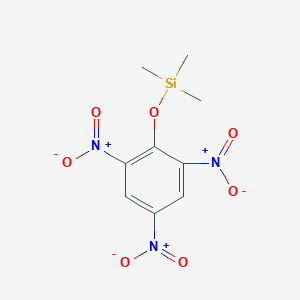

![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
